Cas no 2138133-24-9 (Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate)

Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- 2138133-24-9
- EN300-723050
- sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate
- Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate
-
- インチ: 1S/C7H6BrFO3S.Na/c1-12-7-5(9)2-4(8)3-6(7)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1
- InChIKey: NXSSIFXQYDZFDO-UHFFFAOYSA-M
- ほほえんだ: BrC1C=C(C(=C(C=1)S(=O)[O-])OC)F.[Na+]
計算された属性
- せいみつぶんしりょう: 289.90245g/mol
- どういたいしつりょう: 289.90245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723050-1.0g |
sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate |
2138133-24-9 | 1g |
$0.0 | 2023-06-07 |
Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinateに関する追加情報
Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate: A Comprehensive Overview
Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate (CAS No. 2138133-24-9) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a sulfinate group attached to a benzene ring substituted with bromine, fluorine, and methoxy groups. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable intermediate in synthetic chemistry.
The sulfinate group in Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate plays a crucial role in its reactivity and functionality. Sulfinate esters are known for their ability to act as leaving groups in substitution reactions, making them ideal for use in the synthesis of various heterocyclic compounds. Recent studies have highlighted the potential of this compound as a key intermediate in the preparation of bioactive molecules, particularly in the development of novel antibiotics and antiviral agents.
The bromine and fluorine substituents on the benzene ring contribute to the compound's electronic properties, enhancing its reactivity in certain chemical transformations. The methoxy group, on the other hand, introduces steric hindrance and modulates the acidity of the sulfinate group. These features make Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate a valuable building block in the construction of complex molecular architectures.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. For instance, researchers have explored its use in click chemistry reactions, where it serves as a precursor for the synthesis of biologically active compounds. The ability to manipulate the substituents on the benzene ring has also opened new avenues for tailoring the compound's properties to meet specific functional requirements.
In terms of applications, Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate has found significant use in the pharmaceutical industry as an intermediate in drug discovery programs. Its role in the synthesis of sulfonamide-based drugs has been particularly noteworthy, with recent studies demonstrating its potential in targeting various disease states, including cancer and infectious diseases.
Moreover, this compound has shown promise in agrochemical applications, where it is being investigated as a precursor for novel herbicides and insecticides. The ability to modify its structure to enhance bioavailability and efficacy has positioned it as a key player in sustainable agriculture practices.
From a materials science perspective, Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate has been employed in the development of advanced materials with tailored electronic properties. Its use as a precursor for conducting polymers and organic semiconductors has been explored extensively, with recent research highlighting its potential in next-generation electronic devices.
In conclusion, Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate (CAS No. 2138133-24-9) is a multifaceted compound with diverse applications across various industries. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, while ongoing research continues to uncover new opportunities for its use. As advancements in synthetic methodologies and materials science progress, this compound is poised to play an even more significant role in driving innovation across multiple disciplines.
2138133-24-9 (Sodium 5-bromo-3-fluoro-2-methoxybenzene-1-sulfinate) 関連製品
- 1556787-75-7(3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile)
- 1805383-12-3(Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate)
- 416865-30-0(N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine)
- 1042877-07-5(2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)
- 2158705-54-3(2-(3-Methylpyridin-4-yl)ethanethioamide)
- 2138260-10-1(4-Piperidinol, 1-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)
- 1805301-41-0(6-Amino-3-(difluoromethyl)-2-hydroxypyridine)
- 2228125-39-9(methyl 2-amino-5-methoxy-3,3-dimethylpentanoate)
- 2247907-08-8(4-Chlorobutyloxyhydroxycalix[8]arene)
- 2138120-94-0(rac-2-[(3R,4R)-4-methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine)



